N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
The compound N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide features a structurally complex framework. Its core includes a 1,2-dihydropyridin-2-one ring system, substituted at the 3-position with a pyrrolidine-1-sulfonyl group. The acetamide moiety connects this heterocyclic system to a 2-methoxy-5-methylphenyl aromatic group. The sulfonylpyrrolidine substituent may enhance solubility or receptor interaction, while the methoxy-methylphenyl group could influence lipophilicity and pharmacokinetics. Structural determination of such compounds often employs crystallographic tools like the SHELX system, widely used for small-molecule refinement .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-14-7-8-16(27-2)15(12-14)20-18(23)13-21-9-5-6-17(19(21)24)28(25,26)22-10-3-4-11-22/h5-9,12H,3-4,10-11,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEURIIAPSSVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
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Formation of the Pyrrolidine Sulfonyl Intermediate: : This step involves the reaction of pyrrolidine with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
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Synthesis of the Dihydropyridinyl Acetamide: : The intermediate is then reacted with a dihydropyridine derivative under acidic or basic conditions to form the dihydropyridinyl acetamide moiety. This step may require the use of catalysts or specific reaction conditions to ensure high yield and purity.
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Coupling with Methoxy Methylphenyl Group: : The final step involves coupling the dihydropyridinyl acetamide intermediate with a methoxy methylphenyl derivative. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum, nickel
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound may find applications in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
Core Heterocycle: The target compound’s 1,2-dihydropyridinone core differs from the tetrahydropyrimidinone in ’s compounds (m, n, o), which may confer distinct conformational dynamics .
Substituents: The pyrrolidine-1-sulfonyl group in the target contrasts with the propyl-pyrrolidine in ’s compound, impacting steric bulk and electronic effects. ’s compounds feature 2,6-dimethylphenoxy and tetrahydropyrimidinyl groups, suggesting higher stereochemical complexity and target specificity .
Data Table: Comparative Analysis
Research Findings and Implications
Structural Insights: The target’s dihydropyridinone core and sulfonylpyrrolidine group align with motifs seen in kinase inhibitors, suggesting possible ATP-binding site interactions . ’s thioxoamide group may confer greater metabolic resistance compared to the target’s sulfonamide, though direct toxicity data are lacking .
Pharmacokinetic Predictions :
- The target’s molecular weight (~406.5 g/mol) and moderate lipophilicity (from methoxy-methylphenyl) suggest favorable oral bioavailability relative to ’s larger analogues (e.g., ~678.8 g/mol) .
Future Directions :
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 475.59 g/mol. The compound features multiple functional groups, including a methoxy group, a sulfonamide moiety, and a dihydropyridine structure, which contribute to its biological activity.
Key Properties:
- Molecular Weight: 475.59 g/mol
- LogP: 3.344 (indicating moderate lipophilicity)
- Water Solubility (LogSw): -3.88 (suggesting low solubility)
- Hydrogen Bond Acceptors: 11
- Hydrogen Bond Donors: 1
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study on related pyrrolidine derivatives revealed moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Compounds containing the pyrrolidine and sulfonamide moieties have been associated with significant inhibition of acetylcholinesterase (AChE) and urease enzymes . This inhibition is crucial for developing treatments for conditions like Alzheimer's disease and certain gastrointestinal disorders.
Table 1: Enzyme Inhibition Activity
| Compound Name | Enzyme Target | Inhibition Activity |
|---|---|---|
| F952-2109 | Acetylcholinesterase | Strong |
| F952-2109 | Urease | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets: The sulfonamide group may enhance binding affinity to target proteins, while the dihydropyridine structure can facilitate electron transfer processes within biological systems.
- Inhibition of Enzymatic Pathways: By inhibiting key enzymes like AChE, the compound can alter neurotransmitter levels, potentially leading to therapeutic effects in neurodegenerative diseases.
Case Study 1: Antibacterial Efficacy
In a comparative study, derivatives of pyrrolidine were synthesized and tested against common bacterial strains. Among them, this compound showed superior activity against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of similar compounds in models of oxidative stress. The results indicated that these compounds could reduce neuronal cell death through mechanisms involving AChE inhibition and antioxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
